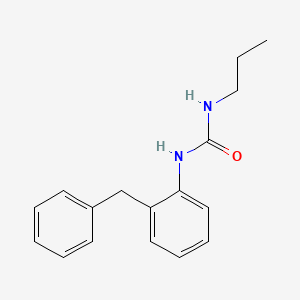![molecular formula C14H24N6O B5468089 N-({1-[(2-aminopyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)-N'-isopropylurea](/img/structure/B5468089.png)
N-({1-[(2-aminopyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)-N'-isopropylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({1-[(2-aminopyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)-N'-isopropylurea, also known as A-674563, is a small molecule inhibitor that targets the protein kinase B (PKB) or Akt. Akt is a serine/threonine kinase that plays a key role in cell survival, proliferation, and metabolism. The inhibition of Akt has been shown to have therapeutic potential in various diseases, including cancer, diabetes, and cardiovascular disorders.
Mechanism of Action
N-({1-[(2-aminopyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)-N'-isopropylurea targets the ATP-binding site of Akt and inhibits its activity. Akt is activated by phosphorylation at two sites, Thr308 and Ser473. This compound inhibits the phosphorylation of both sites, leading to decreased Akt activity. Akt is involved in various signaling pathways, including the PI3K/Akt/mTOR pathway, which plays a key role in cell survival, proliferation, and metabolism. The inhibition of Akt by this compound leads to decreased cell survival, proliferation, and metabolism.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. In animal models of diabetes, this compound improves insulin sensitivity and glucose uptake. In animal models of cardiovascular disorders, this compound reduces cardiac hypertrophy and improves cardiac function.
Advantages and Limitations for Lab Experiments
N-({1-[(2-aminopyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)-N'-isopropylurea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has well-established activity against Akt. However, this compound also has some limitations. It has low solubility in aqueous solutions, which can limit its use in some experiments. It also has off-target effects on other kinases, which can complicate the interpretation of results.
Future Directions
There are several future directions for the study of N-({1-[(2-aminopyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)-N'-isopropylurea. One direction is the development of more potent and selective Akt inhibitors. This compound has off-target effects on other kinases, which can limit its specificity. Another direction is the investigation of the combination of this compound with other anticancer agents. This compound has been shown to induce apoptosis in cancer cells, and its combination with other agents may enhance its anticancer activity. Finally, the study of this compound in other diseases, such as neurodegenerative disorders, may reveal new therapeutic opportunities for this inhibitor.
Synthesis Methods
N-({1-[(2-aminopyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)-N'-isopropylurea can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-aminopyrimidine with 3-bromomethylpyrrolidine to form the intermediate 1-[(2-aminopyrimidin-5-yl)methyl]pyrrolidin-3-ol. This intermediate is then reacted with N-isopropylcarbodiimide and N-methyl-N-(trimethylsilyl)acetamide to form the final product this compound.
Scientific Research Applications
N-({1-[(2-aminopyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)-N'-isopropylurea has been extensively studied for its therapeutic potential in various diseases, including cancer, diabetes, and cardiovascular disorders. In cancer, Akt is often overactivated, leading to increased cell survival and proliferation. This compound has been shown to inhibit Akt activity and induce apoptosis in cancer cells, making it a promising anticancer agent. In diabetes, Akt plays a key role in insulin signaling and glucose metabolism. This compound has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes. In cardiovascular disorders, Akt is involved in various processes, including angiogenesis and cardiac hypertrophy. This compound has been shown to inhibit Akt activity and reduce cardiac hypertrophy in animal models.
properties
IUPAC Name |
1-[[1-[(2-aminopyrimidin-5-yl)methyl]pyrrolidin-3-yl]methyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O/c1-10(2)19-14(21)18-5-11-3-4-20(8-11)9-12-6-16-13(15)17-7-12/h6-7,10-11H,3-5,8-9H2,1-2H3,(H2,15,16,17)(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNJWUZDFZEIBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1CCN(C1)CC2=CN=C(N=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethoxy-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5468019.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-[5-(4-fluorophenyl)-3-isoxazolyl]azepane](/img/structure/B5468026.png)
![N-(2-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5468029.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5468048.png)
![ethyl 1-[3-(4-isopropoxyphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5468056.png)
![2-(4-{[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)propanoic acid](/img/structure/B5468064.png)
![6-[1-(4-chloro-2-methylphenoxy)ethyl]-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5468072.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B5468083.png)
![ethyl 2-(5-bromo-2,4-dimethoxybenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5468084.png)
![3-[3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-3-oxopropyl]quinazolin-4(3H)-one](/img/structure/B5468090.png)
![(2R)-2-hydroxy-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-2-phenylacetamide](/img/structure/B5468098.png)
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5468099.png)

![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile](/img/structure/B5468106.png)